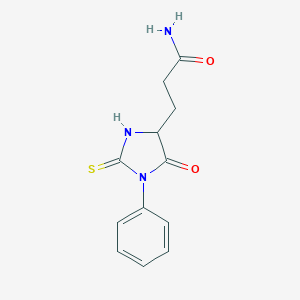

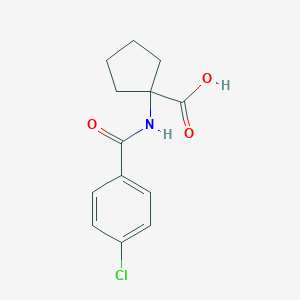

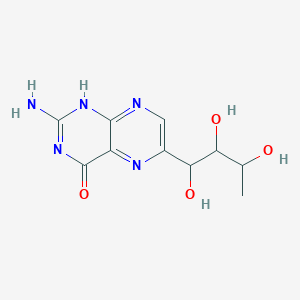

2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one

説明

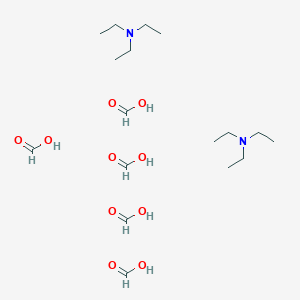

“2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one” is a chemical compound with the molecular formula C10H17N5O4 . It has an average mass of 271.273 Da and a monoisotopic mass of 271.128052 Da .

Molecular Structure Analysis

The molecular structure of “2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one” consists of 10 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms . The compound has a dipole moment of 8.85 ± 1.08 D .

Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm3, a boiling point of 619.3±65.0 °C at 760 mmHg, and a flash point of 328.4±34.3 °C . It has 9 H bond acceptors, 8 H bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 152 Å2 and a molar volume of 140.5±7.0 cm3 .

科学的研究の応用

Synthesis and properties of derivatives : A study focused on synthesizing and characterizing various 8-substituted 2,8-dihydro-2-thioxopteridin-4(3H)-ones and 2-(methylthio)pteridin-4(8H)-ones. These compounds have a quinonoid cross-conjugated π-electron system susceptible to nucleophilic additions, which leads to intramolecular and intermolecular covalent adducts. These compounds' properties were characterized through elemental analyses, pKa determinations, and spectral methods (Hübsch & Pfleiderer, 1988).

Biologically active pteridines : Another study synthesized pyrimidines and pteridines with an amino acid residue at the 2-position. These compounds are significant in understanding the bioactivity of pteridine derivatives (Sugimoto et al., 1979).

Determination of urothion's absolute configuration : Researchers synthesized 2-amino-6-[(3 R)-3,4-dihydroxybutyl]-pteridin-4(3H)-one and its (3 S) compound to determine the absolute configuration of urothion, a pigment in urine. The study concluded the R-configuration for the secondary hydroxyl group on the side chain of urothion, which might be a urinary metabolite of molybdopterin (Sakurai et al., 1995).

Cofactors for phenylalanine hydroxylase : This research demonstrated that appropriately substituted pyrimidines could act as cofactors for phenylalanine hydroxylase, an enzyme important in amino acid metabolism. The study contributes to understanding the binding forces, transition states, and mechanism of oxygen activation in these hydroxylases (Bailey & Ayling, 1978).

Biosynthesis intermediates : A study prepared important intermediates of pteridine biosynthesis, such as 2-amino-4-hydroxy-6-(D-erythro-1',2',3'-trihydroxypropyl)pteridine 3′-phosphate and 2',3'-cyclic phosphate. These intermediates are crucial for understanding the biosynthetic pathways of pteridines (Sugiura et al., 1972).

特性

IUPAC Name |

2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZLFABRHDXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(1,2,3-trihydroxybutyl)-1H-pteridin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。